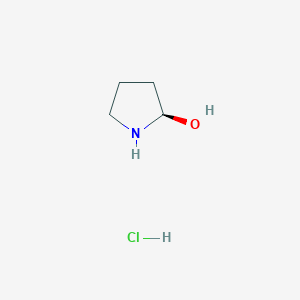

(R)-Pyrrolidin-2-ol hydrochloride

Description

Properties

Molecular Formula |

C4H10ClNO |

|---|---|

Molecular Weight |

123.58 g/mol |

IUPAC Name |

(2R)-pyrrolidin-2-ol;hydrochloride |

InChI |

InChI=1S/C4H9NO.ClH/c6-4-2-1-3-5-4;/h4-6H,1-3H2;1H/t4-;/m1./s1 |

InChI Key |

FQAKZPNZEGETHR-PGMHMLKASA-N |

Isomeric SMILES |

C1C[C@H](NC1)O.Cl |

Canonical SMILES |

C1CC(NC1)O.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (R)-Pyrrolidin-2-ol hydrochloride with structurally analogous pyrrolidine hydrochlorides, focusing on molecular properties, stereochemistry, and functional group variations.

Structural and Molecular Comparisons

Key Observations:

- Substituent Effects : The presence of aryl groups (e.g., o-tolyl, halogenated phenyl) increases molecular weight and hydrophobicity compared to the parent this compound. For example, (R)-2-(2-Chloro-5-fluorophenyl)pyrrolidine hydrochloride has a molecular weight of 236.11 g/mol, nearly double that of the base compound, due to the bulky halogenated aromatic ring .

- Salt Forms : Dihydrochloride salts (e.g., (R)-2-Pyrrolidinemethanamine dihydrochloride) exhibit higher chlorine content and molecular weight due to additional counterions .

Q & A

Q. How can solubility limitations of this compound in aqueous buffers be addressed for in vivo studies?

Q. What environmental risks are associated with this compound, and how are they mitigated?

Q. What are the major degradation products of this compound under oxidative stress?

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of (R)-Pyrrolidin-2-ol derivatives?

Q. What challenges arise when scaling up enantioselective synthesis from milligram to kilogram quantities?

- Methodological Answer : Key issues include catalyst leaching in heterogeneous systems and exothermic side reactions. Mitigate via continuous-flow reactors with immobilized chiral catalysts and adiabatic calorimetry to map thermal hazards. Process analytical technology (PAT) ensures batch consistency .

Q. How are metabolic pathways of this compound characterized in hepatic models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.